molecular formula C18H28FN3O2 B5997710 (3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5997710
M. Wt: 337.4 g/mol
InChI Key: AYTNYTLUQCYKNE-IAGOWNOFSA-N
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Description

(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a tool for probing the mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could be a candidate for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(4-fluorophenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(4-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(4-chloro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the piperazine moiety, may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O2/c1-20-7-9-22(10-8-20)16-5-6-21(13-17(16)23)12-14-3-4-15(19)11-18(14)24-2/h3-4,11,16-17,23H,5-10,12-13H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTNYTLUQCYKNE-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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